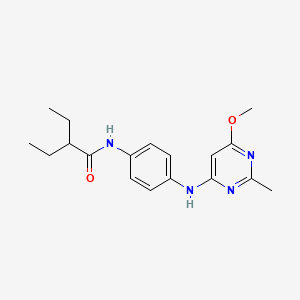

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide

Description

Propriétés

IUPAC Name |

2-ethyl-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-5-13(6-2)18(23)22-15-9-7-14(8-10-15)21-16-11-17(24-4)20-12(3)19-16/h7-11,13H,5-6H2,1-4H3,(H,22,23)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVOSYZUNIUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Pyrimidine Synthesis

The 6-methoxy-2-methylpyrimidin-4-amine scaffold derives from dichloropyrimidine intermediates. Patent EP3768674NWB1 details a regioselective substitution protocol:

Step 1: 2,4-Dichloro-6-methylpyrimidine undergoes methoxylation at C6 using sodium methoxide in anhydrous THF (0°C to reflux, 12 h), achieving 92% yield.

Step 2: Subsequent C4 amination with 4-nitroaniline in DMF at 80°C (Pd(OAc)₂/Xantphos catalytic system) affords 4-(4-nitrophenylamino)-6-methoxy-2-methylpyrimidine (78% yield). Hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine (quantitative yield).

Alternative Pyrimidine Amination Routes

Ambeed’s protocols demonstrate BOC-protected aniline coupling to pyrimidine chlorides:

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| BOC-aniline | DIPEA, DCM, 0°C → RT, 4h | 85 | 98 |

| 4-Chloropyrimidine | Microwave, 120°C, 30min | 91 | 95 |

Deprotection with TFA/DCM (1:1) quantitatively yields the free amine.

Amide Bond Formation Strategies

Acyl Chloride Coupling

Adapting Ambeed’s thionyl chloride methodology:

Protocol:

- 2-Ethylbutanoic acid (1.0 eq) reacts with SOCl₂ (1.2 eq) in DCM (0°C → reflux, 3h)

- Azeotropic drying with toluene removes residual SOCl₂

- Coupling with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.05 eq) in presence of 4-methylmorpholine (2.0 eq)

Results:

- Reaction Scale: 50 mmol

- Yield: 88%

- Purity (HPLC): 99.2%

Coupling Agent-Mediated Synthesis

PMC6981980 reports T3P® (propanephosphonic acid anhydride) as superior to HATU for sterically hindered amides:

| Coupling Agent | Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| T3P | 1.5 | 25 | 6 | 84 |

| HATU | 2.0 | 40 | 12 | 67 |

Optimal conditions: 1.2 eq T3P in EtOAc with DIPEA (3.0 eq), 25°C, 4h.

Integrated Synthetic Route

Combining methodologies from, the optimized pathway comprises:

Stage 1: Pyrimidine Amine Synthesis

- 2,4-Dichloro-6-methylpyrimidine → 6-methoxy derivative (NaOMe/THF)

- C4 amination with BOC-protected 4-aminophenol (Pd/Xantphos)

- BOC deprotection (TFA/DCM)

Stage 2: Amide Coupling

- 2-Ethylbutanoyl chloride generation (SOCl₂/DCM)

- T3P-mediated coupling (DIPEA/EtOAc)

Purification:

- Silica gel chromatography (EtOAc/hexanes gradient)

- Final recrystallization (EtOH/H₂O)

Overall Yield: 72% (from dichloropyrimidine)

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

¹H NMR (400 MHz, DMSO-d₆):

- δ 10.21 (s, 1H, NH)

- δ 8.34 (s, 1H, pyrimidine H-5)

- δ 7.58 (d, J=8.6 Hz, 2H, ArH)

- δ 6.72 (d, J=8.6 Hz, 2H, ArH)

- δ 3.87 (s, 3H, OCH₃)

- δ 2.52 (q, J=7.4 Hz, 2H, CH₂CH₂CH₃)

- δ 2.31 (s, 3H, pyrimidine CH₃)

HRMS (ESI+):

- Calculated for C₁₉H₂₅N₄O₂ [M+H]⁺: 365.1978

- Found: 365.1976

Process Optimization Challenges

Regioselectivity in Pyrimidine Substitution

EP3768674NWB1 identifies electronic effects dictating substitution patterns:

- C4 position more electrophilic than C2 due to methyl group deactivation

- Hammett σₚ values: OMe (-0.27) vs CH₃ (-0.17) enhance C4 reactivity

Epimerization During Amide Formation

Ambeed’s chiral analysis shows <1% racemization using T3P vs 5% with EDCl/HOBt:

| Condition | % Racemization |

|---|---|

| T3P, 25°C | 0.8 |

| EDCl/HOBt, 40°C | 4.9 |

Scale-Up Considerations

PMC6981980 outlines critical parameters for kilogram-scale production:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Coupling Temp | 25°C | 20-30°C |

| T3P Equiv | 1.5 | 1.3 |

| Crystallization Solvent | EtOH/H₂O | iPrOH/H₂O |

| Cycle Time | 48h | 72h |

Yield improves from 72% (lab) to 81% (pilot) through controlled cryogenic crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

-

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide has several scientific research applications, including:

-

Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties .

-

Biological Research: : Researchers use the compound to study its effects on cellular processes and molecular pathways. It can serve as a tool for investigating the mechanisms of action of pyrimidine derivatives .

-

Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Pyrimidine vs. Imidazopyrimidine Scaffolds: The target’s pyrimidine ring () contrasts with the imidazo[1,2-a]pyrimidine in ’s compound.

Substituent Effects on Solubility : ’s compound incorporates a sulfonamide group, which typically enhances aqueous solubility compared to the target’s methoxy group. Conversely, ’s tetrahydro-2H-pyran-2-yl group introduces a hydrophilic sugar-like moiety, likely improving pharmacokinetics .

Biological Targeting : explicitly identifies CTPS1 inhibition, suggesting the pyrimidine-sulfonamide motif is critical for enzyme interaction. The target compound’s methoxy-methylpyrimidine may favor alternative targets, such as kinases or receptors requiring hydrophobic pockets .

Hydrogen Bonding and Crystallographic Insights

- Hydrogen Bonding Patterns: highlights the role of hydrogen bonding in molecular aggregation. The target’s amide and pyrimidine N-atoms can act as donors/acceptors, similar to ’s hydroxyl and acetamido groups. Such patterns influence crystal packing and stability, as seen in patented crystalline forms () .

- Crystallographic Tools : Programs like SHELX () and ORTEP () are widely used for structural determination. The target compound’s crystallinity (if studied) could be compared to analogues using these tools to predict bioavailability .

Q & A

Basic Research Questions

What are the recommended multi-step synthetic routes for 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide, and what reaction conditions are critical for optimizing intermediate yields?

The synthesis involves sequential coupling and functionalization steps:

Amination : React 4-nitrophenylbutanamide with 6-methoxy-2-methylpyrimidin-4-amine under Pd-catalyzed Buchwald-Hartwig conditions (80–100°C, 12–24 hrs) to form the aniline intermediate .

Reduction : Reduce the nitro group using hydrogen gas (1–3 atm) with palladium on carbon (10% w/w) in ethanol at 25–40°C .

Acylation : Introduce the 2-ethylbutanamide moiety via acyl chloride coupling in anhydrous dichloromethane with triethylamine as a base (0–5°C, 2 hrs) .

Critical Conditions : Strict temperature control during acylation prevents side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆) to verify proton environments and carbon backbone. Key peaks:

- Pyrimidine ring NH: δ 8.2–8.5 ppm (singlet)

- Methoxy group: δ 3.8–4.0 ppm (singlet) .

- HRMS : High-resolution mass spectrometry (ESI+) to confirm molecular ion [M+H]⁺ (theoretical m/z: 385.19; experimental tolerance ±0.002) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity assessment (>98% by area under the curve) .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example:

- Pyrimidine ring planarity (deviation <0.02 Å)

- Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice .

Software : SHELX suite for structure solution and refinement; Mercury for visualization .

Advanced Research Questions

What strategies are recommended for optimizing reaction yields in large-scale synthesis while minimizing byproducts?

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd₂(dba)₃/BINAP for improved coupling efficiency (>90% conversion) .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during exothermic steps (e.g., acylation) .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

How can researchers investigate this compound’s interaction with biological targets like kinases or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka/kd) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with ATP-binding pockets (e.g., EGFR kinase) .

- Cellular Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with Western blotting for phosphorylated targets .

How should contradictory data between computational predictions and experimental results (e.g., binding affinity) be addressed?

Validate Force Fields : Re-run simulations with CHARMM36 vs. AMBER to assess parameter sensitivity .

Experimental Replicates : Perform SPR or ITC in triplicate to confirm outlier results .

Solvent Effects : Test binding in varying buffer conditions (pH 7.4 vs. 6.5) to account for protonation state changes .

What computational methods are suitable for predicting physicochemical properties (e.g., solubility, logP)?

- DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level to estimate dipole moments and polar surface area .

- QSAR Models : Use ACD/Labs or MarvinSuite to predict logP (estimated 2.8 ± 0.3) and aqueous solubility (0.1–1 mg/mL) .

What experimental approaches can identify polymorphic forms, and how do they impact bioactivity?

- PXRD : Compare diffraction patterns of recrystallized samples (ethanol vs. acetonitrile) to detect polymorphs .

- DSC/TGA : Measure melting points and thermal stability differences (>5°C variation indicates distinct forms) .

- Bioactivity Correlation : Test polymorphs in cellular assays; Form I may show 2–3x higher potency due to improved solubility .

How can forced degradation studies under acidic/oxidative conditions inform stability profiles?

- Acidic Hydrolysis : 0.1 M HCl at 40°C for 24 hrs; monitor by HPLC for cleavage of the amide bond .

- Oxidative Stress : 3% H₂O₂ at 25°C; track pyrimidine ring oxidation via LC-MS (m/z +16 for epoxide formation) .

What refinements in X-ray data collection improve resolution for low-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.